
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of pharmacology. MPMP is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is not fully understood, but it is thought to act as a modulator of the endocannabinoid system. This system plays a key role in regulating a variety of physiological processes, including pain sensation, appetite, and mood. N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to increase the levels of endocannabinoids in the brain, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, it has also been shown to have antioxidant and anti-inflammatory properties. These properties could make it useful in the treatment of a variety of diseases, including cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is that it is relatively easy to synthesize and purify, making it suitable for large-scale production. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are many potential future directions for research on N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. One area of interest is the development of new drugs based on its structure. Another area of research is the optimization of its synthesis method to improve yields and reduce costs. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of a variety of diseases.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide involves the reaction of 3-methylbenzoyl chloride with 1-methylpyrrole in the presence of a base such as triethylamine. The resulting product is then reacted with pyrrolidine-1-carboxamide to yield N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. This synthesis method has been optimized to produce high yields of pure N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been the subject of numerous scientific studies due to its potential applications in the field of pharmacology. One area of research that has shown promise is the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have neuroprotective effects, which could help to prevent or slow the progression of these diseases.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-6-3-7-14(12-13)18-17(21)20-11-5-9-16(20)15-8-4-10-19(15)2/h3-4,6-8,10,12,16H,5,9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRRTTFMUJNUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



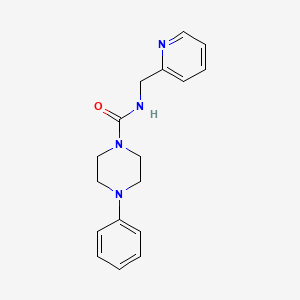

![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
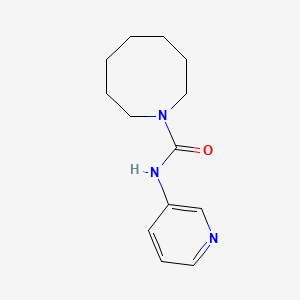
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
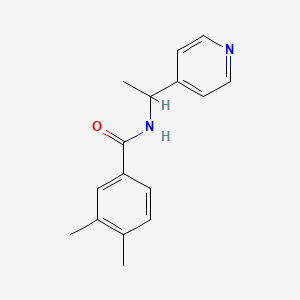
![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
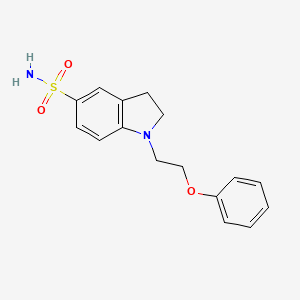

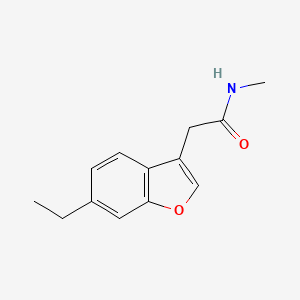
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)
![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)